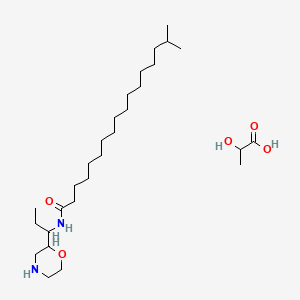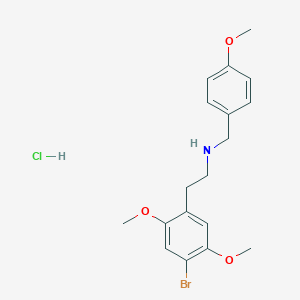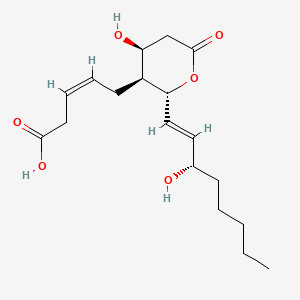![molecular formula C6H14ClNO5 B593722 Galactosamine hydrochloride, D-, [1-3H(N)] CAS No. 129521-69-3](/img/structure/B593722.png)
Galactosamine hydrochloride, D-, [1-3H(N)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactosamine hydrochloride, D-, [1-3H(N)]: is a specific hepatotoxic agent metabolized particularly in hepatocytes. It is a 6-carbon amino sugar derived from galactose. This compound is often used in scientific research due to its ability to induce liver injury, making it a valuable tool for studying liver diseases and potential treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Galactosamine hydrochloride can be synthesized from galactose through a series of chemical reactions. The process typically involves the conversion of galactose to galactosamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of galactosamine hydrochloride involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the required purity levels for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Galactosamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research purposes .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize galactosamine hydrochloride.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which replace specific functional groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of galactosaminic acid, while reduction can yield galactosamine derivatives with altered functional groups .
Applications De Recherche Scientifique
Chemistry: Galactosamine hydrochloride is used in chemical research to study the properties and reactions of amino sugars. It serves as a model compound for understanding the behavior of similar molecules in various chemical environments .
Biology: In biological research, galactosamine hydrochloride is used to induce liver injury in animal models. This allows scientists to study the mechanisms of liver diseases and test potential treatments. It is also used to investigate the role of specific enzymes and pathways in liver metabolism .
Medicine: In medical research, galactosamine hydrochloride is used to develop and test new drugs for liver diseases. By inducing liver injury in animal models, researchers can evaluate the efficacy and safety of potential treatments before clinical trials .
Industry: In industrial applications, galactosamine hydrochloride is used in the production of pharmaceuticals and other products that require high-purity amino sugars. It is also used in the development of diagnostic tools and assays for liver function .
Mécanisme D'action
Galactosamine hydrochloride exerts its effects by inhibiting the synthesis of RNA in hepatocytes. This inhibition occurs through the production of uridine diphosphate hexosamines, which deplete the intracellular pool of uracil nucleotides. As a result, the production of RNA and proteins is prevented, leading to hepatocyte death by necrosis and apoptosis . Additionally, galactosamine hydrochloride increases the adherence of polymorphonuclear leukocytes to hepatic endothelial cells and induces superoxide production, contributing to hepatic damage and macrophage infiltration .
Comparaison Avec Des Composés Similaires
N-Acetyl-D-galactosamine: Similar in structure but with an acetyl group attached to the amino group.
D-Glucosamine hydrochloride: An amino sugar derived from glucose, used in similar research applications.
D-Mannosamine hydrochloride: Another amino sugar with a different stereochemistry compared to galactosamine.
Uniqueness: Galactosamine hydrochloride is unique due to its specific hepatotoxic properties, making it particularly valuable for liver research. Its ability to induce liver injury through RNA synthesis inhibition sets it apart from other amino sugars, which may not have the same targeted effects on hepatocytes .
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1T; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOJBBMQJBVCMW-BQSJPYTISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C(=O)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)
![[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B593655.png)

![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)


